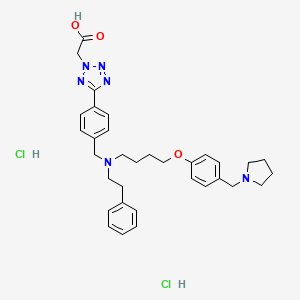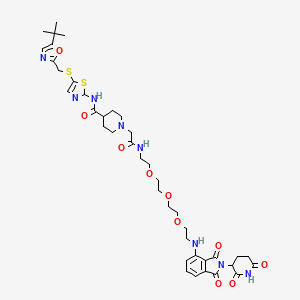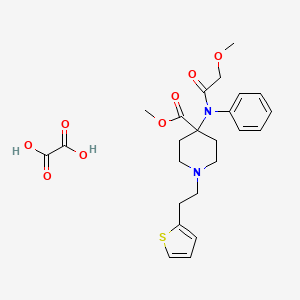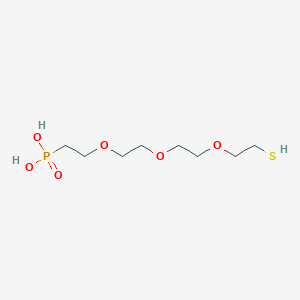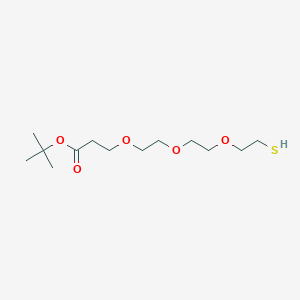![molecular formula C11H9Br4N3O2 B611406 [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid CAS No. 905105-89-7](/img/structure/B611406.png)
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid
Vue d'ensemble
Description
“[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid” is a chemical compound with the molecular formula C11H9Br4N3O2 . It is also known by other names such as TMCB, CK2/ERK8-IN-1, and 4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazole-1-acetic acid .
Molecular Structure Analysis
The compound has a molecular weight of 534.82 g/mol . Its IUPAC name is 2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The compound is an ATP/GTP competitive inhibitor of protein kinase casein kinase-2 (CK2) . It has been examined against a panel of 33 protein kinases, either Ser/Thr- or Tyr-specific .Physical And Chemical Properties Analysis
The compound has a molecular weight of 534.82 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has three rotatable bonds .Applications De Recherche Scientifique
Synthesis of Methyl 6-Aryl-5-(1H-Benzimidazol-2-yl)-2-Methylnicotinates
- In research on the synthesis of methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates, a cyclocondensation involving 4-(dimethylamino)benzaldehyde was found to give previously unknown compounds. This synthesis reflects the versatility of benzimidazole derivatives in producing structurally diverse compounds (Dzvinchuk & Lozinskii, 2009).
Design of Multitarget Anticancer Agents
- A study exploring the design of multitarget drugs for cancer treatment utilized a compound structurally similar to [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1H-Benzimidazol-1-Yl]acetic Acid. This compound was used as a scaffold for creating inhibitors targeting histone deacetylase (HDAC) and protein kinase CK2, showing potential as a novel therapeutic strategy against cancer (Martínez et al., 2020).
Generation of Structurally Diverse Libraries
- The generation of a structurally diverse library of compounds using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, highlights the potential of benzimidazole-related compounds in creating a wide range of chemical entities for various applications (Roman, 2013).
Synthesis and Characterization of New Benzimidazole Derivatives
- Novel benzimidazole derivatives were synthesized and their ultraviolet spectral behavior was examined. This research signifies the continued interest in the synthesis and characterization of benzimidazole derivatives for various applications, including their optical properties (Mehranpour & Zahiri, 2014).
Synthesis of 2H‐Pyran‐2‐ones, Fused Pyran‐2‐ones, and Pyridones
- The synthesis of various heterocycles such as pyranones and pyridones, using a versatile enaminonitrile that reacts with different binucleophiles, demonstrates the broad applicability of benzimidazole derivatives in the synthesis of diverse chemical structures (Bondock et al., 2014).
Inhibitors of Protein Kinase CK2
- Research on derivatives of 4,5,6,7-tetrabromobenzimidazole, including compounds similar to [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1H-Benzimidazol-1-Yl]acetic Acid, found them to be promising inhibitors of protein kinase CK2. This indicates the potential use of such derivatives in developing new treatments for diseases where CK2 is implicated (Bretner et al., 2008).
Orientations Futures
The compound and its analogs are being studied for their potential in cancer research . One of the iodinated compounds retains the cytotoxicity against selected cancer cell lines of the reference TBBt with a smaller side effect on mitochondrial activity . Both iodinated compounds are candidate leaders in the further development of CK2 inhibitors .
Propriétés
IUPAC Name |
2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAOTASRLQMKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677589 | |
| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid | |
CAS RN |
905105-89-7 | |
| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



